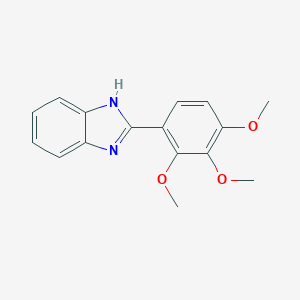

2-(2,3,4-trimethoxyphenyl)-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,3,4-trimethoxyphenyl)-1H-benzimidazole, commonly known as TMB or Trimetazidine, is a benzimidazole derivative that has been extensively studied for its beneficial effects on various physiological and biochemical processes. TMB has been found to possess anti-ischemic and anti-anginal properties, making it a promising candidate for the treatment of cardiovascular diseases.

Mécanisme D'action

TMB exerts its anti-ischemic and anti-anginal effects by inhibiting the mitochondrial long-chain 3-ketoacyl-CoA thiolase enzyme, which is involved in the beta-oxidation of fatty acids. This inhibition leads to a shift in myocardial energy metabolism from fatty acid oxidation to glucose oxidation, which is more efficient and produces less oxygen demand. TMB also increases the production of ATP, which is essential for maintaining myocardial contractility.

Effets Biochimiques Et Physiologiques

TMB has been found to improve myocardial energy metabolism, reduce oxidative stress-induced cell damage, and protect against ischemic injury. It has also been shown to improve left ventricular function and reduce the incidence of ventricular arrhythmias. TMB has been found to be well-tolerated and safe in clinical trials, with minimal side effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using TMB in lab experiments is its well-established mechanism of action and beneficial effects on myocardial energy metabolism. However, TMB can be difficult to synthesize and purify, which may limit its use in some experiments. Additionally, the optimal dosage and administration route of TMB may vary depending on the experimental conditions, which can make it challenging to compare results across studies.

Orientations Futures

Future research on TMB could focus on its potential use in the treatment of other cardiovascular diseases such as heart failure and hypertension. Additionally, the development of new synthesis methods and purification techniques could improve the availability and affordability of TMB for research purposes. Further studies could also investigate the optimal dosage and administration route of TMB for different experimental conditions. Finally, the potential long-term effects of TMB on cardiovascular health could be explored in clinical trials.

Conclusion:

In conclusion, TMB is a promising candidate for the treatment of cardiovascular diseases due to its anti-ischemic and anti-anginal properties. Its mechanism of action involves the inhibition of the mitochondrial long-chain 3-ketoacyl-CoA thiolase enzyme, which leads to a shift in myocardial energy metabolism from fatty acid oxidation to glucose oxidation. TMB has been found to improve myocardial energy metabolism, reduce oxidative stress-induced cell damage, and protect against ischemic injury. However, its use in lab experiments may be limited by its synthesis and purification challenges, as well as the variability in optimal dosage and administration route. Future research could focus on exploring the potential use of TMB in the treatment of other cardiovascular diseases, improving its availability and affordability, and investigating its long-term effects on cardiovascular health.

Méthodes De Synthèse

TMB can be synthesized by the condensation of 2,3,4-trimethoxybenzaldehyde with o-phenylenediamine in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is carried out at a temperature of around 100°C. The resulting product is then purified by recrystallization from a suitable solvent.

Applications De Recherche Scientifique

TMB has been extensively studied for its anti-ischemic and anti-anginal properties. It has been found to improve myocardial energy metabolism by inhibiting the beta-oxidation of fatty acids and promoting glucose oxidation. TMB has also been shown to reduce the production of reactive oxygen species and improve mitochondrial function, thereby protecting against oxidative stress-induced cell damage.

Propriétés

Numéro CAS |

150462-67-2 |

|---|---|

Nom du produit |

2-(2,3,4-trimethoxyphenyl)-1H-benzimidazole |

Formule moléculaire |

C16H16N2O3 |

Poids moléculaire |

284.31 g/mol |

Nom IUPAC |

2-(2,3,4-trimethoxyphenyl)-1H-benzimidazole |

InChI |

InChI=1S/C16H16N2O3/c1-19-13-9-8-10(14(20-2)15(13)21-3)16-17-11-6-4-5-7-12(11)18-16/h4-9H,1-3H3,(H,17,18) |

Clé InChI |

ZMRGQVVZKQOXCU-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(C=C1)C2=NC3=CC=CC=C3N2)OC)OC |

SMILES canonique |

COC1=C(C(=C(C=C1)C2=NC3=CC=CC=C3N2)OC)OC |

Synonymes |

1H-BENZIMIDAZOLE, 2-(2,3,4-TRIMETHOXYPHENYL)- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine](/img/structure/B119857.png)